(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C24H18BrN3O2S2 and its molecular weight is 524.45. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Benzothiazole moiety : This core structure is known for its significant biological properties.
- Bromine substitution : At position 6 of the benzothiazole ring, which may enhance its reactivity and biological interaction.
- Methoxyethyl group : Located at position 3, contributing to its solubility and potential bioactivity.
- Quinoline derivative : This component is associated with various pharmacological effects.
- Thiophene ring : Adds to the compound's structural diversity and potential biological interactions.
The molecular formula is C19H18BrN3O2S, with a molecular weight of approximately 421.31 g/mol.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : These compounds may trigger programmed cell death in malignant cells, enhancing their therapeutic potential against cancers such as breast (MCF-7) and colon (Caco-2) cancers .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, potentially through binding affinity studies and molecular docking simulations.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its activity against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth.
Antimicrobial Spectrum:
- Bacterial Inhibition : Demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Effective against common fungal strains, indicating potential applications in treating infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, research has highlighted other potential activities:
- Antioxidant Properties : Compounds in this class have shown the ability to scavenge free radicals, providing protective effects against oxidative stress .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative conditions .
Synthesis and Biological Assessment
A series of studies have synthesized various benzothiazole derivatives to assess their biological activities. For instance:
- A study synthesized a range of derivatives and evaluated their antioxidant activity using structure-activity relationship (SAR) analysis, revealing that certain substituents significantly enhance antioxidant potency .
Table of Biological Activities
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Anticancer | Induces apoptosis |
Benzothiazole Derivatives | Antimicrobial | Inhibits bacterial/fungal growth |
Various Derivatives | Antioxidant | Scavenges free radicals |
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2S2/c1-30-11-10-28-20-9-8-15(25)13-22(20)32-24(28)27-23(29)17-14-19(21-7-4-12-31-21)26-18-6-3-2-5-16(17)18/h2-9,12-14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHSCLRXCIAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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